Spiro[2.2]pentan-1-amine hydrochloride
Description
Historical Development and Nomenclature
The spiro[2.2]pentane scaffold, the parent hydrocarbon of this compound, was first synthesized in 1887 by Gustavson through zinc-mediated dehalogenation of 2,2-bis(bromomethyl)-1,3-dibromopropane. However, structural confirmation as a spiro system required decades of advances in stereochemical analysis. The term "spiro" originates from the Latin spīra (meaning "coil" or "twist"), reflecting the compound’s non-planar geometry.
This compound (CAS: 17202-70-9) emerged as a derivative in the late 20th century, with its IUPAC name derived systematically:
- Parent structure : Spiro[2.2]pentane (two cyclopropane rings sharing one carbon)
- Substituents : An amine group (-NH$$_2$$) at position 1 and a hydrochloride salt.
Early syntheses relied on cyclopropanation strategies, such as the Simmons-Smith reaction using allenamides, which enabled direct access to the spiro framework. The hydrochloride salt form improves stability and solubility for practical applications.
Position in Spiroalkane Chemistry
This compound belongs to the broader class of spiro compounds , defined by two rings sharing a single atom (the spiro center). Key comparisons with related systems include:
This compound’s minimalistic structure makes it a model system for studying stereoelectronic effects in small-ring spiroalkanes.
Significance in Chemical Research
The compound’s rigid geometry has enabled diverse applications:
- Conformational restriction : The spiro[2.2]pentane core locks substituents in defined orientations, aiding the design of enzyme inhibitors and receptor ligands.
- Chiral building blocks : Enantiomeric forms (R and S) are accessible via asymmetric synthesis, as demonstrated by resolved structures in PubChem.
- Pharmacophore integration : Derivatives have been explored as constrained analogs of neurotransmitters like glutamic acid.
Recent advances in stereoselective synthesis, such as carbometalation of cyclopropenes, have expanded access to polysubstituted variants.
Structural Classification and Molecular Taxonomy
The compound’s architecture can be dissected as follows:
Core Framework :
Molecular Descriptors :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}5\text{H}{10}\text{ClN} $$ | |
| XLogP3 | 0.1 (hydrophilic) | |
| Hydrogen Bond Donors | 2 (amine and HCl) | |
| Rotatable Bonds | 0 (rigid spiro system) |
Stereochemical Considerations :
The spiro center and amine group create two chiral enantiomers:
- (R)-Spiro[2.2]pentan-1-amine hydrochloride (CAS: 249563-64-2)
- (S)-Spiro[2.2]pentan-1-amine hydrochloride (CAS: 249563-59-5)
X-ray crystallography and NMR studies confirm the distorted tetrahedral geometry at the spiro carbon, with bond angles deviating from ideal tetrahedral values due to cyclopropane ring strain.
Properties
IUPAC Name |
spiro[2.2]pentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUEPAPLHVPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-70-9 | |
| Record name | Spiro[2.2]pentan-1-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | spiro[2.2]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview
The most prominent and efficient method for synthesizing Spiro[2.2]pentan-1-amine derivatives, including hydrochloride salts, involves the Simmons–Smith cyclopropanation of allenamides. This approach is notable for its high efficiency, versatility, and potential for stereoselectivity control.
Reaction Pathway
- Starting from allenamides , cyclopropanation is achieved using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn) as the carbenoid source.
- The cyclopropanation occurs at the terminal alkene of the allenamide, leading to the formation of a cyclopropane ring fused to the amide backbone, which can then be transformed into the amine hydrochloride salt.
Typical Procedure
- Dissolve allenamide in anhydrous solvent (e.g., dichloromethane).
- Add diiodomethane and zinc-copper couple under inert atmosphere.
- Stir at controlled temperature (often 0°C to room temperature).
- Workup involves aqueous extraction, purification, and subsequent conversion to the hydrochloride salt via treatment with hydrochloric acid.
Research Findings
- The reaction exhibits low diastereoselectivity with unsubstituted allenamides but remains overall efficient and general.
- α-Substituted allenamides improve diastereoselectivity due to conformational effects, enabling stereocontrolled synthesis of the spiro compound.
- Both mono- and bis-cyclopropanation products are possible, depending on reaction conditions and substrate structure.
Data Table: Typical Conditions for Cyclopropanation
| Parameter | Typical Values |
|---|---|
| Starting Material | Allenamides (various substituted) |
| Reagents | Diiodomethane (CH₂I₂), Zinc-Copper or Diethylzinc |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–24 hours |
| Yield | 60–85% (depending on substrate and conditions) |
Alternative Synthetic Routes
Reductive Amination
While less common, some routes involve initial formation of a cyclopropane intermediate followed by reductive amination to introduce the amino group, which upon salt formation yields the hydrochloride.
Multi-step Synthesis from Cyclopentane Derivatives
Other approaches include multi-step transformations starting from cyclopentane derivatives, involving functional group interconversions and amino group introduction, though these are less direct and less efficient than cyclopropanation methods.
Summary of Research Findings
| Aspect | Findings |
|---|---|
| Efficiency | High, with yields often exceeding 70% |
| Diastereoselectivity | Low with unsubstituted allenamides; improved with α-substitution for stereocontrol |
| Product Types | Mono- and bis-cyclopropanation products, leading to diverse amido-spiro systems |
| Biological Relevance | The synthesized compounds are of interest for their biological activity and chemical properties |
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Applications
Spiro[2.2]pentan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the creation of complex molecules with diverse functional groups. Recent studies have highlighted its utility in synthesizing various spirocyclic compounds that exhibit promising biological activities.
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used to develop novel pharmaceuticals targeting various diseases |
| Organic Synthesis | Acts as a precursor for synthesizing complex organic molecules |
| Chiral Auxiliary | Utilized in asymmetric synthesis to introduce chirality |
Biological Activities
Research indicates that this compound and its derivatives possess various biological activities, including antibacterial and anticancer properties. For instance, studies have shown that certain spirocyclic compounds derived from spiro[2.2]pentan-1-amine exhibit significant inhibitory effects against specific bacterial strains and cancer cell lines.
Case Study: Anticancer Activity
A recent study evaluated the anticancer potential of a series of spiro[2.2]pentan derivatives against breast cancer cell lines. The results demonstrated that specific derivatives displayed cytotoxicity comparable to established chemotherapeutic agents, indicating their potential as lead compounds for further development .
Recent Advances in Synthesis
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound derivatives. Techniques such as chiral auxiliary-mediated reactions and novel coupling strategies have been developed to improve yields and selectivity.
Table 2: Recent Synthetic Strategies
| Strategy | Description |
|---|---|
| Chiral Auxiliary-Mediated Synthesis | Utilizes chiral auxiliaries to achieve high enantioselectivity |
| Microwave-Assisted Synthesis | Accelerates reaction times and improves yields |
| One-Pot Reactions | Streamlines synthesis by combining multiple steps into one reaction |
Mechanism of Action
The mechanism of action of Spiro[2.2]pentan-1-amine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound of interest for drug development and other applications .
Comparison with Similar Compounds
Structural Analogs
Spirocyclic Amines
Spiro compounds with varying ring sizes and substitution patterns exhibit distinct properties:
Key Differences :
- Ring Strain : Smaller spiro systems (e.g., [2.2]pentane) exhibit higher strain, enhancing reactivity but complicating synthesis .
- Chirality : Spiro[2.2]pentan-1-amine’s chiral center enables enantioselective applications, whereas larger spiro compounds (e.g., [3.3]heptane) may lack stereogenic centers .
Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentane (BCP) amines are bioisosteres for tert-butyl or aromatic groups in drug design:
Key Differences :
- Substituents : Fluorine (electron-withdrawing) and phenyl (bulky) groups modulate solubility and target binding .
- Applications : BCP derivatives are prioritized in medicinal chemistry; e.g., 3-phenyl variants mimic aromatic moieties in kinase inhibitors .
Cyclobutanamine Derivatives
Cyclobutane-based amines offer intermediate strain and versatility:
Key Differences :
- Strain vs. Stability : Cyclobutanes balance moderate strain and synthetic accessibility, unlike highly strained spiro/bicyclo systems .
Physical and Chemical Properties
- Reactivity : Spiro[2.2]pentan-1-amine’s strain drives nucleophilic reactivity, while bicyclo[1.1.1]pentanes undergo strain-release functionalization (e.g., photochemical [4+2] cycloadditions) .
- Solubility : Polar substituents (e.g., -SO₂Me in bicyclo[1.1.1]pentane) improve aqueous solubility compared to hydrophobic spiro systems .
- Stability: Fluorinated bicyclo derivatives (e.g., 3-(1,1-difluoroethyl)-BCP) resist metabolic degradation better than non-halogenated analogs .
Purity and Commercial Availability
Biological Activity
Spiro[2.2]pentan-1-amine hydrochloride is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its amine functional group and hydrochloride salt form, is being explored for various pharmacological applications, including as a potential drug candidate.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The spirocyclic structure allows for effective binding within active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The presence of the amine group enhances its interaction profile, making it a candidate for various therapeutic applications.
Pharmacological Applications
Research indicates that compounds with spirocyclic structures, including this compound, exhibit diverse biological activities:
- Antitumor Activity : Certain spirocyclic compounds have shown promising results in inhibiting cancer cell proliferation. For instance, structural analogs have been evaluated for their ability to inhibit Src kinase activity, a target in breast cancer therapy, with IC values as low as 0.9 μM .
- Antimicrobial Properties : Some derivatives of spirocyclic compounds have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
Case Studies and Research Findings
- Src Kinase Inhibition :
- Antimycobacterial Activity :
- GABA Receptor Modulation :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Biological Activity | IC (μM) | Notes |
|---|---|---|---|
| This compound | Src kinase inhibition | 0.9 | Selective inhibition without cytotoxicity |
| Spirooxindole derivatives | Antitumor and antimicrobial activities | 4.9 - 5.9 | Effective against various cancer cell lines |
| GABA receptor ligands | Muscle relaxation | 9 | Potential bronchodilator effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Spiro[2.2]pentan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via imine cycloaddition reactions using bicyclo[1.1.1]pentan-1-amine hydrochloride as a precursor. For example, reacting with aldehydes (e.g., 2-formylbenzonitrile) in dichloromethane and triethylamine yields spirocyclic products . Optimizing stoichiometry (e.g., 1.1 equiv of amine precursor) and reaction time improves yield, as excess reagents may lead to side products. Purification via column chromatography (10% MeOH in EtOAc) is recommended .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS-ESI-TOF) to confirm molecular weight (e.g., observed [M⁺] at m/z 83.0734 for the free base) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies spirocyclic geometry: δ 8.94 ppm (amine protons), 2.58 ppm (bridgehead proton), and 1.98 ppm (methyl groups) in DMSO-d₆ . HPLC (≥95% purity) ensures absence of residual solvents or byproducts .
Q. What solvent systems are suitable for dissolving this compound in experimental settings?
- Methodological Answer : The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents like DMSO or DMF. For aqueous compatibility, use diluted HCl (0.1–1 M) to protonate the amine group, enhancing solubility . Pre-saturation of solvents with nitrogen minimizes oxidative degradation .
Advanced Research Questions
Q. How does the spirocyclic geometry of this compound influence its reactivity in catalytic or medicinal chemistry applications?
- Methodological Answer : The rigid spiro[2.2]pentane scaffold imposes steric constraints, favoring regioselective reactions. For example, bridgehead protons exhibit unique electronic environments, enabling selective functionalization via photochemical cycloadditions . In drug discovery, this geometry enhances metabolic stability by restricting conformational flexibility, as seen in ferroptosis inhibitors like Liproxstatin-1 (a structurally related spirocyclic amine) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for Spiro[2.2]pentan-1-amine derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Use variable-temperature NMR to distinguish between conformational exchange (broadening at low temps) and impurities (static splitting). For example, bridgehead proton splitting at 298 K resolves at 323 K, confirming conformational mobility . Cross-validate with X-ray crystallography for absolute configuration .
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate pKa values (amine protonation) and bond dissociation energies (BDEs) for stability. Tools like Gaussian or ORCA simulate protonation states, while molecular dynamics (MD) assess solvation effects. Compare results with experimental stability data (e.g., decomposition at pH > 9 due to deprotonation) .
Q. What are the challenges in scaling up Spiro[2.2]pentan-1-amine synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scaling introduces kinetic resolution risks. Use chiral catalysts (e.g., BINOL-phosphoric acids) in asymmetric syntheses to retain enantiopurity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For racemic mixtures, consider diastereomeric salt crystallization with tartaric acid derivatives .
Methodological Best Practices
- Data Validation : Cross-reference NMR, HRMS, and X-ray data to confirm structural assignments .
- Stability Testing : Store the compound at −20°C under inert gas to prevent hygroscopic degradation .
- Reproducibility : Document reaction conditions (e.g., equivalents, solvent purity) in detail, adhering to IUPAC guidelines for reporting synthetic protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
